molecular formula C24H23FN2O3 B5905455 N-(4-fluorobenzyl)-2-(4-propionylphenoxy)-N-(pyridin-4-ylmethyl)acetamide

N-(4-fluorobenzyl)-2-(4-propionylphenoxy)-N-(pyridin-4-ylmethyl)acetamide

Cat. No. B5905455
M. Wt: 406.4 g/mol
InChI Key: XSRRACBTYQBTJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-fluorobenzyl)-2-(4-propionylphenoxy)-N-(pyridin-4-ylmethyl)acetamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is a novel selective androgen receptor modulator (SARM) that has been shown to have promising results in preclinical studies.

Mechanism of Action

N-(4-fluorobenzyl)-2-(4-propionylphenoxy)-N-(pyridin-4-ylmethyl)acetamide selectively binds to androgen receptors in the body, which are responsible for regulating various physiological processes such as muscle growth and bone density. This compound has been shown to have a high affinity for androgen receptors, which makes it a potent and selective modulator of these receptors.
Biochemical and Physiological Effects:
N-(4-fluorobenzyl)-2-(4-propionylphenoxy)-N-(pyridin-4-ylmethyl)acetamide has been shown to have several biochemical and physiological effects in preclinical studies. This compound has been shown to increase muscle mass and strength, improve bone density, and reduce body fat. Additionally, it has been shown to have a positive effect on insulin sensitivity and glucose metabolism.

Advantages and Limitations for Lab Experiments

N-(4-fluorobenzyl)-2-(4-propionylphenoxy)-N-(pyridin-4-ylmethyl)acetamide has several advantages for lab experiments, including its high potency and selectivity for androgen receptors. However, it also has some limitations, including its potential toxicity and the need for further studies to determine its safety and efficacy in humans.

Future Directions

There are several future directions for research on N-(4-fluorobenzyl)-2-(4-propionylphenoxy)-N-(pyridin-4-ylmethyl)acetamide. These include further preclinical studies to determine its safety and efficacy in humans, as well as clinical trials to evaluate its potential as a new treatment option for muscle wasting, osteoporosis, and prostate cancer. Additionally, there is a need for further research to determine the optimal dosage and administration of this compound for therapeutic use.

Synthesis Methods

The synthesis of N-(4-fluorobenzyl)-2-(4-propionylphenoxy)-N-(pyridin-4-ylmethyl)acetamide involves a multistep process that includes the reaction of 4-fluorobenzylamine with 4-propionylphenol, followed by the reaction of the resulting intermediate with pyridine-4-carboxaldehyde and acetic anhydride. The final product is obtained after purification and characterization using various analytical techniques.

Scientific Research Applications

N-(4-fluorobenzyl)-2-(4-propionylphenoxy)-N-(pyridin-4-ylmethyl)acetamide has been extensively studied for its potential therapeutic applications in various fields of medicine, including muscle wasting, osteoporosis, and prostate cancer. This compound has shown promising results in preclinical studies, indicating its potential as a new treatment option for these conditions.

properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-2-(4-propanoylphenoxy)-N-(pyridin-4-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23FN2O3/c1-2-23(28)20-5-9-22(10-6-20)30-17-24(29)27(16-19-11-13-26-14-12-19)15-18-3-7-21(25)8-4-18/h3-14H,2,15-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSRRACBTYQBTJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=CC=C(C=C1)OCC(=O)N(CC2=CC=C(C=C2)F)CC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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